N-Ethyl-3-fluoro-5-iodoaniline
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Overview
Description
N-Ethyl-3-fluoro-5-iodoaniline is an aromatic amine compound characterized by the presence of ethyl, fluoro, and iodo substituents on an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-5-iodoaniline typically involves multiple steps. One common method is the nucleophilic substitution reaction where a fluoro and iodo substituted benzene derivative is reacted with an ethylamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-fluoro-5-iodoaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives .
Scientific Research Applications
N-Ethyl-3-fluoro-5-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of N-Ethyl-3-fluoro-5-iodoaniline involves its interaction with specific molecular targets. The presence of the fluoro and iodo substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or other applications .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-fluoro-5-iodoaniline
- N-Ethyl-3-chloro-5-iodoaniline
- N-Ethyl-3-fluoro-5-bromoaniline
Uniqueness
N-Ethyl-3-fluoro-5-iodoaniline is unique due to the specific combination of ethyl, fluoro, and iodo substituents. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C8H9FIN |
---|---|
Molecular Weight |
265.07 g/mol |
IUPAC Name |
N-ethyl-3-fluoro-5-iodoaniline |
InChI |
InChI=1S/C8H9FIN/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 |
InChI Key |
FWEDLJLUSTVDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)I)F |
Origin of Product |
United States |
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